molecular formula C18H20N6O2 B4986060 [4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone

[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone

Cat. No.: B4986060
M. Wt: 352.4 g/mol
InChI Key: OVJCQRXVIZNPAW-UHFFFAOYSA-N
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Description

[4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the triazole, piperidine, and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine, formaldehyde, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The triazole and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its heterocyclic rings are common motifs in bioactive molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The triazole and pyrazole rings could play a role in binding to the active sites of these targets.

Comparison with Similar Compounds

Similar Compounds

    [4-(Hydroxymethyl)triazol-1-yl]piperidine: A simpler compound with similar functional groups.

    [2-Pyrazol-1-ylphenyl]methanone: Another compound with a pyrazole ring and a ketone group.

Uniqueness

What sets [4-[4-(Hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone apart is its combination of three different heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c25-13-14-12-24(21-20-14)15-6-10-22(11-7-15)18(26)16-4-1-2-5-17(16)23-9-3-8-19-23/h1-5,8-9,12,15,25H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJCQRXVIZNPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)CO)C(=O)C3=CC=CC=C3N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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